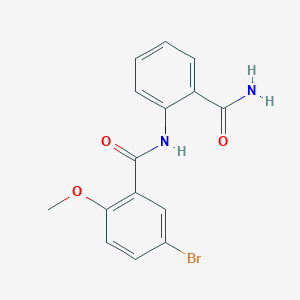![molecular formula C19H22N2O3 B244972 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B244972.png)
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as MPAA-NH-Boc, is a novel compound that has gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
The mechanism of action of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress the expression of certain oncogenes. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have low toxicity and good bioavailability, making it a potential candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide for lab experiments is its low toxicity and good bioavailability, which makes it suitable for in vivo studies. Additionally, its ability to inhibit cancer cell growth and induce apoptosis makes it a valuable tool for cancer research. However, one of the limitations of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide is its low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide. One potential direction is the further investigation of its mechanism of action, which could lead to the development of more effective anticancer drugs. Additionally, further studies could be conducted to determine the optimal dosage and administration of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide for maximum efficacy. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide could make it more accessible for scientific research and drug development.
Synthesemethoden
The synthesis of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide involves several steps, including the reaction of 3-methylphenol with acetyl chloride, followed by the reaction of the resulting product with 4-aminobutyric acid. The final step involves the removal of the Boc protecting group using trifluoroacetic acid. The yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-15-8-5-9-16(12-15)21-19(23)13-24-17-10-4-7-14(2)11-17/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
ZKXKVBGXFPCNLE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)